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molecular formula C13H12O8 B1295088 3,4,5-Triacetoxybenzoic acid CAS No. 6635-24-1

3,4,5-Triacetoxybenzoic acid

Cat. No. B1295088
M. Wt: 296.23 g/mol
InChI Key: BJCGLAAQSUGMKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05196502

Procedure details

In a one liter round bottom flask, with a magnetic stirrer, were combined gallic acid (170.1 g, 1.0 mole) and acetic anhydride (566 ml, 6 moles). The slurry was stirred as sulfuric acid (1.06 ml) was added. The temperature rose rapidly from 21° C. to 75° C. over about 1 minute and the slurry became a clear yellow solution. The mixture was stirred and allowed to cool to ambient temperature over 20 minutes. The solution was then poured into a stirred, four liter Erlenmeyer flask containing three liters of water. After 2.5 hours, white crystalline product was isolated by filtration and washed 3 times with 500 milliliters of water. The product was dried in a stream of air for 3 hours and then vacuum dried overnight. Yield was 262 grams, which was 88% of theoretical yield. Melting point was 166°-168° C. NMR conducted as in the preceeding preparation, but using (CDCl3) gave as peaks, in ppm: 2.30 (s, 9H), 7.86 (s, 2H), 11.95 (broad, 1H).
Quantity
170.1 g
Type
reactant
Reaction Step One
Quantity
566 mL
Type
reactant
Reaction Step Two
Quantity
1.06 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[C:8]([OH:9])[C:6]([OH:7])=[C:4]([OH:5])[CH:3]=1.C(O[C:17](=[O:19])[CH3:18])(=O)C.S(=O)(=O)(O)O>O>[C:4]([O:5][C:4]1[CH:3]=[C:2]([CH:10]=[C:8]([O:9][C:17](=[O:19])[CH3:18])[C:6]=1[O:7][C:6](=[O:7])[CH3:8])[C:1]([OH:12])=[O:11])(=[O:5])[CH3:3]

Inputs

Step One
Name
Quantity
170.1 g
Type
reactant
Smiles
C(C1=CC(O)=C(O)C(O)=C1)(=O)O
Step Two
Name
Quantity
566 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
1.06 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
3 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a one liter round bottom flask, with a magnetic stirrer, were combined
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
The solution was then poured into a stirred, four liter Erlenmeyer flask
WAIT
Type
WAIT
Details
After 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
white crystalline product was isolated by filtration
WASH
Type
WASH
Details
washed 3 times with 500 milliliters of water
CUSTOM
Type
CUSTOM
Details
The product was dried in a stream of air for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
vacuum dried overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
NMR conducted as in the preceeding preparation
CUSTOM
Type
CUSTOM
Details
gave as peaks, in ppm

Outcomes

Product
Details
Reaction Time
1 min
Name
Type
Smiles
C(C)(=O)OC=1C=C(C(=O)O)C=C(C1OC(C)=O)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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